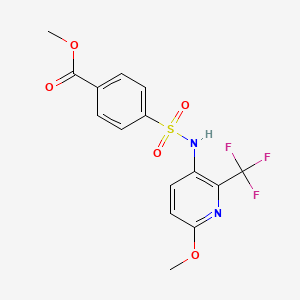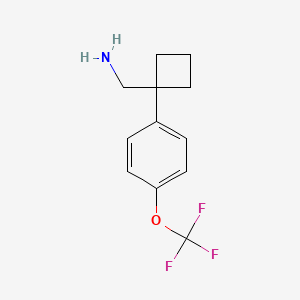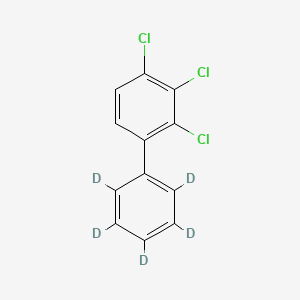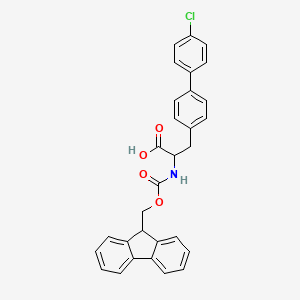![molecular formula C36H44O15 B12302348 [3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12302348.png)
[3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4,6,11-Tetraacetoxi-2,8-dihidroxi-13-(hidroximetil)-1,15-dimetil-9-metiliden-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-il]metil benzoato es un complejo compuesto orgánico con una estructura tetracyclica única
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [3,4,6,11-Tetraacetoxi-2,8-dihidroxi-13-(hidroximetil)-1,15-dimetil-9-metiliden-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-il]metil benzoato generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de la estructura tetracyclica central, seguida de la introducción de varios grupos funcionales a través de acetilación selectiva, hidroxilación y esterificación del benzoato. Cada paso requiere un control preciso de las condiciones de reacción, incluida la temperatura, el pH y el uso de catalizadores específicos para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. El uso de reactores automatizados y técnicas avanzadas de purificación, como la cromatografía y la cristalización, asegura una calidad y una escalabilidad consistentes. La optimización de los parámetros de reacción y el uso de solventes y reactivos ecológicos también son consideraciones críticas en la producción industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
[3,4,6,11-Tetraacetoxi-2,8-dihidroxi-13-(hidroximetil)-1,15-dimetil-9-metiliden-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-il]metil benzoato experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar cetonas o aldehídos.
Reducción: Los grupos carbonilo pueden reducirse a alcoholes.
Sustitución: Los grupos acetoxi pueden ser reemplazados por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas o los tioles. Las condiciones de reacción generalmente implican temperaturas controladas, atmósferas inertes y el uso de solventes como el diclorometano o el etanol.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas, mientras que la reducción de los grupos carbonilo puede producir alcoholes secundarios.
Aplicaciones Científicas De Investigación
[3,4,6,11-Tetraacetoxi-2,8-dihidroxi-13-(hidroximetil)-1,15-dimetil-9-metiliden-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-il]metil benzoato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en varias reacciones orgánicas.
Biología: La estructura única y los grupos funcionales del compuesto lo convierten en una herramienta valiosa para estudiar las interacciones enzimáticas y las vías metabólicas.
Industria: Se puede utilizar en la producción de productos químicos especiales, polímeros y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de [3,4,6,11-Tetraacetoxi-2,8-dihidroxi-13-(hidroximetil)-1,15-dimetil-9-metiliden-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-il]metil benzoato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos funcionales del compuesto le permiten formar enlaces covalentes o no covalentes con estos objetivos, modulando así su actividad. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la alteración de la transducción de señales o la interrupción de los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Compuesto E Relacionado con Adapaleno: Este compuesto comparte algunas similitudes estructurales y se utiliza en aplicaciones farmacéuticas.
Malonato de Dietilo: Otro compuesto con grupos funcionales éster, comúnmente utilizado en síntesis orgánica.
Unicidad
[3,4,6,11-Tetraacetoxi-2,8-dihidroxi-13-(hidroximetil)-1,15-dimetil-9-metiliden-14-oxo-16-oxatetracyclo[10.5.0.02,15
Propiedades
IUPAC Name |
[3,4,6,11-tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44O15/c1-17-24(42)13-25(48-18(2)38)35(16-46-32(44)22-11-9-8-10-12-22)26(17)28(49-19(3)39)27-23(14-37)29(43)34(7)36(45,33(27,6)15-47-34)31(51-21(5)41)30(35)50-20(4)40/h8-12,23-28,30-31,37,42,45H,1,13-16H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXSJZPTCKIFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)C(C4C2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)
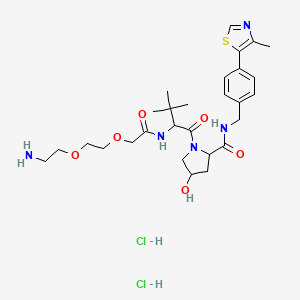
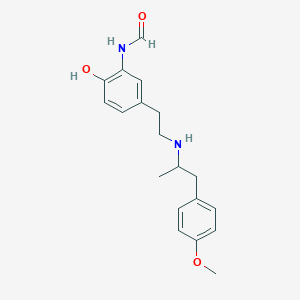


![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)
![6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12302288.png)

